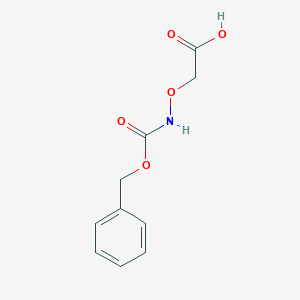amine](/img/structure/B13225090.png)
[(3-Fluorophenyl)methyl](4-methylpentan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H20FN and a molecular weight of 209.30 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a methylpentan-2-yl amine structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 4-methylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (3-Fluorophenyl)methylamine follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
(3-Fluorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Fluorophenyl)methylamine: Similar structure but with different substitution patterns on the phenyl ring.
(3-Fluorophenyl)methylamine: Similar structure but with different alkyl chain length.
(4-Fluorophenyl)methylamine: Similar structure but with different positional isomers.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-4-methylpentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)7-11(3)15-9-12-5-4-6-13(14)8-12/h4-6,8,10-11,15H,7,9H2,1-3H3 |
InChI-Schlüssel |
PSWQNKPPOIXANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)

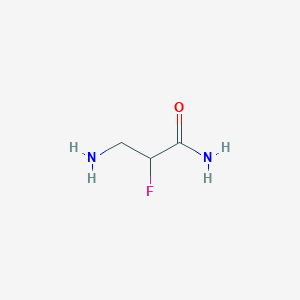

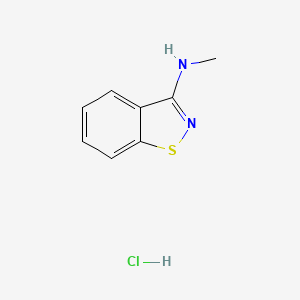
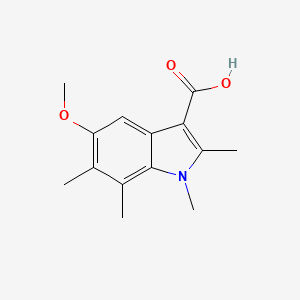
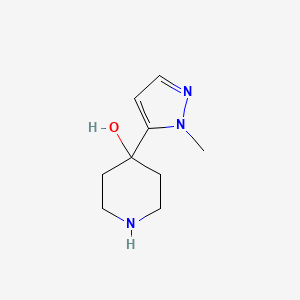
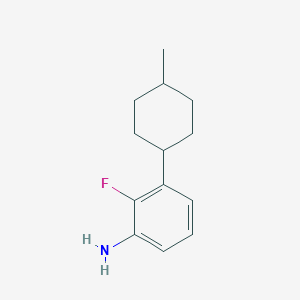

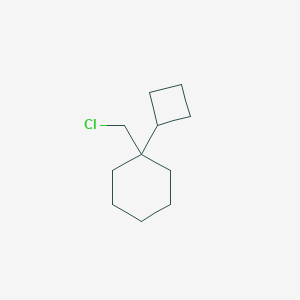
amine](/img/structure/B13225096.png)
![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)
